molecular formula C57H34 B1381228 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene CAS No. 1174006-47-3

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene

Cat. No.: B1381228
CAS No.: 1174006-47-3
M. Wt: 718.9 g/mol
InChI Key: WHLKCPQPGTUZBU-UHFFFAOYSA-N
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Description

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene is a complex organic compound with the molecular formula C57H34. It is known for its unique structure, which includes two pyrenyl groups attached to a fluorene core. This compound is often used in organic electronics and photonics due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9,9-dibromo-9H-fluorene reacts with 4-(pyren-1-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like toluene under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar organic synthesis techniques. The scalability of the Suzuki coupling reaction makes it a viable option for industrial production .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Bis[4-(phenyl)phenyl]-9H-fluorene
  • 9,9-Bis[4-(naphthyl)phenyl]-9H-fluorene
  • 9,9-Bis[4-(anthracenyl)phenyl]-9H-fluorene

Uniqueness

What sets 9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene apart from similar compounds is its enhanced photophysical properties, particularly its fluorescence. This makes it especially valuable in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

1-[4-[9-(4-pyren-1-ylphenyl)fluoren-9-yl]phenyl]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H34/c1-3-13-51-47(11-1)48-12-2-4-14-52(48)57(51,43-27-19-35(20-28-43)45-31-23-41-17-15-37-7-5-9-39-25-33-49(45)55(41)53(37)39)44-29-21-36(22-30-44)46-32-24-42-18-16-38-8-6-10-40-26-34-50(46)56(42)54(38)40/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKCPQPGTUZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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